molecular formula C20H22F2N4O2 B4249712 N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide

Cat. No.: B4249712
M. Wt: 388.4 g/mol
InChI Key: BRYOJVLYEJKGPK-UHFFFAOYSA-N
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Description

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperazine ring, a pyridine ring, and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: This step involves the reaction of an appropriate amine with a diketone to form the piperazine ring.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine:

    Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. This can lead to various therapeutic effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

    N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide: is similar to other piperazine derivatives, such as:

Uniqueness:

  • The presence of the difluorophenyl group imparts unique properties to the compound, such as increased lipophilicity and enhanced binding affinity to certain targets. This makes it distinct from its analogs with different halogen substitutions.

Properties

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2/c1-14(27)25-5-7-26(8-6-25)20-16(3-2-4-23-20)13-24-19(28)11-15-9-17(21)12-18(22)10-15/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYOJVLYEJKGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(3,5-difluorophenyl)acetamide

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